METHYL 3,4-DI-O-ACETYL-D-GLUCURONAL

Description

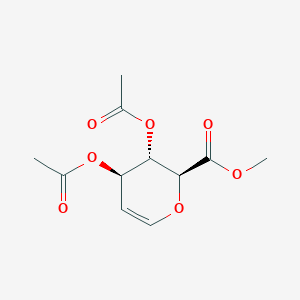

Structure

3D Structure

Properties

IUPAC Name |

methyl (2S,3S,4R)-3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O7/c1-6(12)17-8-4-5-16-10(11(14)15-3)9(8)18-7(2)13/h4-5,8-10H,1-3H3/t8-,9+,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYYMNOQXLQYOFN-UTLUCORTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C=COC(C1OC(=O)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1C=CO[C@@H]([C@H]1OC(=O)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370479 | |

| Record name | ST50405664 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57690-62-7 | |

| Record name | ST50405664 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodologies for the Synthesis of Methyl 3,4 Di O Acetyl D Glucuronal

Development of Synthetic Protocols

The routes to synthesizing uronic acid derivatives like Methyl 3,4-Di-O-Acetyl-D-Glucuronal have evolved from classical methods to more streamlined and efficient strategies.

Historically, the production of D-glucuronic acid and its derivatives relied on natural extraction or traditional chemical synthesis. nih.gov Early synthetic efforts in carbohydrate chemistry often involved multi-step processes that were not always reproducible on smaller scales, sometimes resulting in complex mixtures that were difficult to purify. orgsyn.org For instance, early preparations of related acetylated glucuronate esters sometimes employed methods like acid or base-catalyzed acetylation following methanolysis. orgsyn.org The synthesis of glucuronic acid glycosides, which are structurally related to the target molecule, has been a long-standing area of research, providing foundational knowledge for developing more refined synthetic pathways. nih.gov

Modern synthetic chemistry emphasizes efficiency, leading to the development of advanced protocols. One-pot regioselective protection and deprotection sequences represent an elegant strategy to streamline the synthesis of complex carbohydrates, reducing the number of intermediate purification steps. researchgate.net While specific large-scale synthesis protocols for this compound are not extensively detailed in the provided literature, principles from large-scale syntheses of related compounds, such as D-glucaro-1,4:6,3-dilactone, can be applied. nih.gov These often involve techniques like azeotropic distillation to drive reactions to completion and ensure high purity of the final product. nih.gov The development of reliable methods that avoid harsh reagents like periodic acid or pyridine (B92270) has been a key advancement, allowing for more consistent and scalable production of acetylated uronic acid derivatives. orgsyn.org

Precursor Chemistry and Starting Material Utilization

D-Glucuronolactone is a readily available and commonly used precursor for the synthesis of glucuronic acid derivatives. orgsyn.org A typical synthetic approach involves the methanolysis of D-glucuronolactone to open the lactone ring and form the methyl ester. This intermediate can then be acetylated to yield the desired product. For example, a reliable procedure for a related compound, methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate, starts with the sodium hydroxide-catalyzed methanolysis of D-glucuronolactone at 0 °C, followed by acetylation using acetic anhydride (B1165640) and sodium acetate (B1210297). orgsyn.org This method provides an economical and reproducible alternative to starting from the more expensive D-glucuronic acid. orgsyn.org

| Starting Material | Key Transformation Steps | Advantages |

| D-Glucuronolactone | 1. Methanolysis (e.g., NaOH in MeOH) to open the lactone ring. 2. Acetylation (e.g., Ac₂O, NaOAc). orgsyn.org | Economical, readily available precursor. orgsyn.org |

| D-Glucal / Derivatives | 1. Functionalization of the double bond. 2. Oxidation and esterification at C-6. | Provides access to 2-deoxy and unsaturated derivatives. biosynth.commedchemexpress.com |

Glycals, which are cyclic enol ether derivatives of sugars, are versatile building blocks in carbohydrate synthesis. researchgate.net Specifically, 3,4,6-Tri-O-acetyl-D-glucal, a derivative of D-glucose, serves as a precursor in the synthesis of a wide range of carbohydrate compounds. biosynth.comcaymanchem.com The double bond in the glycal allows for the introduction of various functional groups through reactions like electrophilic addition. biosynth.com The synthetic relationship between 3,4,6-Tri-O-acetyl-D-glucal and this compound is indicated by the latter being listed as a related product to the former by chemical suppliers. synthose.com The synthesis would involve modification of the glycal structure, likely through oxidation at the C-6 position to form the methyl ester and manipulation of the protecting groups.

Protective Group Strategies in this compound Synthesis

The strategic use of protecting groups is fundamental in carbohydrate chemistry due to the presence of multiple hydroxyl groups with similar reactivity. researchgate.net

In the target molecule, this compound, the hydroxyl groups at the C-3 and C-4 positions are protected as acetyl esters. Acyl groups, like acetate, are electron-withdrawing, which can decrease the reactivity of a glycosyl donor by destabilizing any positive charge buildup at the anomeric center. wiley-vch.de The selection of protecting groups is crucial as it not only prevents unwanted side reactions but also influences the reactivity and stereochemical outcome of synthetic transformations. researchgate.netwiley-vch.de

The synthesis of such a molecule requires a regioselective protection strategy. researchgate.net This might involve exploiting the subtle differences in the reactivity of the various hydroxyl groups on the precursor sugar ring. wiley-vch.de For instance, a common strategy is to selectively protect the most reactive primary alcohol (at C-6) with a bulky group (like a trityl ether), acetylate the remaining hydroxyls, and then deprotect and oxidize the C-6 position to form the methyl uronate. nih.gov The choice of an acetyl group is significant; in related syntheses, different ester groups at key positions have been shown to impact the yield and stereoselectivity of glycosylation reactions, with participating groups like acyl esters at the C-2 position being used to ensure 1,2-trans selectivity. researchgate.net

Acetyl Protection Methodologies

Acetyl groups are frequently used as protecting groups in carbohydrate chemistry. As electron-withdrawing groups, acyl protections like acetate esters deactivate glycosyl donors, a factor that has a major impact on the reactivity and stereochemical outcome of glycosylation reactions. universiteitleiden.nl Their installation and removal are typically straightforward, making them a workhorse in multistep synthetic sequences.

Detailed research into the synthesis of related glucuronic acid derivatives provides insight into common acetylation methods. A prevalent strategy for introducing acetyl groups is the use of acetic anhydride (Ac₂O), often in the presence of a base or an acid catalyst. orgsyn.org For instance, the preparation of fully acetylated methyl glucopyranuronate can be achieved by treating the precursor with acetic anhydride and sodium acetate (NaOAc) at elevated temperatures. orgsyn.org This method is effective for the exhaustive acetylation of available hydroxyl groups.

Selective protection or deprotection is also a key strategy. The selective removal of acetyl groups can be accomplished under basic or acidic conditions, allowing for the unmasking of specific hydroxyl groups for further functionalization. libretexts.org The relative stability of different protecting groups allows for orthogonal strategies, where one type of group can be removed without affecting another.

Table 1: Summary of Acetyl Protection Methodology

| Feature | Description |

| Reagent | Acetic Anhydride (Ac₂O) |

| Catalyst | Sodium Acetate (NaOAc), Pyridine, or Acid Catalysts orgsyn.org |

| Function | Protects hydroxyl groups as acetate esters. libretexts.org |

| Effect on Reactivity | Electron-withdrawing nature deactivates glycosyl donors. universiteitleiden.nl |

| Deprotection | Removed by acid or base-catalyzed hydrolysis. libretexts.org |

Alternative Protecting Groups: Silyl (B83357) and Benzyl (B1604629) Ethers

Beyond acetyl groups, other protecting groups are employed to offer different stability profiles and allow for more complex synthetic designs. Benzyl and silyl ethers are two of the most important classes of alternative protecting groups in carbohydrate synthesis. universiteitleiden.nlnsf.gov

Benzyl Ethers:

Benzyl (Bn) ethers are widely used due to their general stability across a broad range of reaction conditions, yet they can be removed selectively under mild conditions. libretexts.orgnsf.gov The most common method for their removal is catalytic hydrogenolysis (e.g., using H₂ over a palladium catalyst), which cleaves the ether to regenerate the hydroxyl group and produce toluene. libretexts.orgorganic-chemistry.org

The introduction of benzyl ethers can be achieved via several methods. The Williamson ether synthesis, which involves deprotonating the alcohol with a base like sodium hydride (NaH) followed by reaction with benzyl bromide, is a common approach. organic-chemistry.org For substrates requiring milder or non-basic conditions, methods using benzyl trichloroacetimidate (B1259523) with an acid catalyst are effective. organic-chemistry.org In syntheses of complex glucuronic acid donors, benzyl groups at the C-3 and C-4 positions have been shown to be activating, overcoming the sluggishness often seen with fully acylated donors in glycosylation reactions. researchgate.net

Silyl Ethers:

Silyl ethers are another versatile class of protecting groups. Their primary advantage lies in their tunable stability, which is highly dependent on the steric bulk of the substituents on the silicon atom. libretexts.org Common examples include trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS), and triisopropylsilyl (TIPS) ethers. libretexts.org The steric hindrance of bulkier silyl groups can be exploited to selectively protect less sterically hindered primary hydroxyl groups in the presence of secondary ones. nsf.gov

Deprotection of silyl ethers is most commonly achieved using a source of fluoride (B91410) ions, such as tetra-n-butylammonium fluoride (TBAF). libretexts.org They are also labile under acidic conditions. libretexts.org The use of silyl ethers in combination with benzyl or acetyl groups in an orthogonal protection strategy allows for selective deprotection and functionalization at different stages of a synthesis. numberanalytics.com For example, a silyl ether could be removed with fluoride without affecting a benzyl ether, which in turn could be removed by hydrogenolysis without affecting an acetate ester.

Table 2: Summary of Alternative Protecting Groups

| Protecting Group | Common Reagents for Protection | Common Reagents for Deprotection | Key Features |

| Benzyl (Bn) Ether | Benzyl bromide with NaH; Benzyl trichloroacetimidate with acid catalyst. organic-chemistry.org | H₂/Pd; Strong acids. libretexts.orgorganic-chemistry.org | Stable to many conditions; Removed by hydrogenolysis. libretexts.orgnsf.gov |

| p-Methoxybenzyl (PMB) Ether | p-Methoxybenzyl chloride with NaH. | H₂/Pd; DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone); Acid. organic-chemistry.org | Can be removed oxidatively, offering an alternative to hydrogenolysis. organic-chemistry.org |

| Silyl Ethers (TBDMS, TIPS, etc.) | Silyl chloride (e.g., TBDMS-Cl) with a base (e.g., imidazole). | Fluoride sources (e.g., TBAF); Acid. libretexts.org | Steric bulk allows for regioselective protection; Tunable stability. libretexts.orgnsf.gov |

Conformational Analysis and Quantum Chemical Investigations of Methyl 3,4 Di O Acetyl D Glucuronal

Advanced Computational Approaches

To accurately model the subtle interplay of steric and stereoelectronic effects that govern the conformational equilibrium in Methyl 3,4-Di-O-Acetyl-D-Glucuronal, high-level quantum chemical calculations are employed. These methods provide a detailed picture of the molecule's potential energy surface, allowing for the identification of stable conformations and the energetic barriers between them.

Density Functional Theory (DFT) has emerged as a powerful and computationally efficient tool for studying the electronic structure and geometry of molecules. Functionals such as B3LYP and M06-2X are commonly used for conformational studies of carbohydrates. While B3LYP is widely applied, the M06-2X functional often provides more accurate results for systems where dispersion forces are significant. researchgate.net

Second-order Møller-Plesset perturbation theory (MP2) is a higher-level ab initio method that provides a more accurate description of electron correlation effects. Although computationally more demanding than DFT, MP2 single-point energy calculations on DFT-optimized geometries are often used to refine the relative energies of different conformers. researchgate.net This combined approach leverages the efficiency of DFT for geometry optimization and the accuracy of MP2 for energetic predictions.

The first step in a computational conformational analysis is to perform geometry optimizations for all possible conformers. For this compound, this involves identifying all low-energy arrangements of the pyranoid ring and its substituents. The primary conformations of the dihydropyran ring are the half-chair forms, denoted as 4H5 and 5H4.

Once the geometries are optimized using a chosen DFT functional (e.g., M06-2X), the relative energies of the stable conformations are calculated. These energies, often corrected with MP2 single-point calculations, allow for the determination of the equilibrium population of each conformer at a given temperature using the Boltzmann distribution. The energetic parameters, including relative electronic energies (ΔE), relative enthalpies (ΔH), and relative Gibbs free energies (ΔG), provide a comprehensive thermodynamic picture of the conformational equilibrium.

Table 1: Calculated Relative Energies and Equilibrium Populations of the 4H5 and 5H4 Conformations of this compound (Hypothetical Data Based on Analogous Systems)

| Conformation | DFT (M06-2X) Relative Energy (kcal/mol) | MP2 Relative Energy (kcal/mol) | Population (%) at 298 K (based on MP2) |

| 4H5 | 0.00 | 0.00 | 65 |

| 5H4 | 0.50 | 0.35 | 35 |

Note: The data presented in this table are hypothetical and are intended to illustrate the expected outcomes based on computational studies of structurally similar acetylated glycals. The actual values for this compound would require specific computational investigation.

Pyranoid Ring Conformational Preferences

The dihydropyran ring of this compound is not planar and exists in a dynamic equilibrium between two primary half-chair conformations, 4H5 and 5H4. The relative stability of these conformers is dictated by a delicate balance of several stereoelectronic and steric factors.

In the 4H5 conformation, carbon atoms C-1, C-2, C-3, and the ring oxygen O-5 are nearly coplanar, while C-4 is above the plane and C-5 is below. Conversely, in the 5H4 conformation, C-5 is above the plane and C-4 is below. The substituents at each carbon atom adopt either a pseudo-axial or pseudo-equatorial orientation in these half-chair forms. Computational studies on analogous 3,4,6-tri-O-acetyl-glycals have shown that the M06-2X functional provides a reliable description of the 4H5 ⇄ 5H4 conformational equilibrium, showing good agreement with experimental results. researchgate.net

The conformational equilibrium between the 4H5 and 5H4 forms is primarily governed by two key factors: the vinylogous anomeric effect (VAE) and quasi 1,3-diaxial interactions.

The vinylogous anomeric effect is a stereoelectronic interaction that stabilizes the conformation where the electron-withdrawing group at C-3 (the 3-OAc group) is in a pseudo-axial orientation. This effect arises from the overlap of the lone pair of electrons on the ring oxygen atom with the π-system of the double bond and the σ* orbital of the C-O bond of the substituent at C-3. In the context of this compound, the VAE would favor the 4H5 conformation, where the 3-OAc group is pseudo-axial.

Quasi 1,3-diaxial interactions are repulsive steric interactions between pseudo-axial substituents on the same face of the pyranoid ring. In the 4H5 conformation of this compound, a significant quasi 1,3-diaxial interaction can occur between the pseudo-axial 3-OAc group and the pseudo-axial methoxycarbonyl group at C-5. This steric clash destabilizes the 4H5 conformation. The conformational equilibrium is therefore a result of the competition between the stabilizing VAE and the destabilizing quasi 1,3-diaxial interactions. researchgate.net

Conformational Dynamics of Acyl and Ester Side Chains

The conformational behavior of the acetoxy and methoxycarbonyl side chains in this compound is critical to understanding its three-dimensional structure and reactivity. The orientation of these groups is governed by a combination of steric and electronic effects, including the inherent planarity of the ester functional group and the energetic barriers to rotation around key single bonds.

Planarity and Rotational Preferences (cis/trans) of Acetoxy and Methoxycarbonyl Groups

The ester groups (acetoxy and methoxycarbonyl) that constitute the side chains of the molecule generally adopt a planar conformation due to the delocalization of π-electrons across the O=C-O system. This planarity results in two primary rotameric states around the C-O ester bond, often referred to as syn and anti (analogous to cis and trans).

In acetylated carbohydrates, the conformation in which the carbonyl oxygen is syn-periplanar to the ring proton (H-C-O-C=O torsion angle near 0°) is generally disfavored due to steric hindrance. Instead, the preferred conformation places the carbonyl group away from the ring proton. Studies on related acetylated mannosides have shown a preferred geometry where the C-H bond of the pyranose ring (e.g., C2-H2) eclipses the C=O bond of the acetyl group. nih.gov This arrangement minimizes steric repulsion and is the predominant conformation observed in both solid-state and solution studies of similar molecules.

Analysis of Restricted Rotations within AcO-R Bonds

Rotation around the ester C-O bonds (AcO-C3 and AcO-C4) and the C-C bond of the methoxycarbonyl group is not free but is restricted by a significant energy barrier. This barrier arises from the need to disrupt the π-conjugation of the ester group and overcome steric clashes between the substituents.

Computational studies on model ester compounds reveal a substantial torsional energy barrier, which restricts the side chains to specific low-energy conformations. For an acetyl group attached to a pyranose ring, the rotation is primarily governed by the interaction between the acetyl methyl group and the adjacent substituents on the ring. The most stable rotamers are those that minimize these steric interactions, leading to a well-defined conformational preference in both solution and the solid state. This restricted rotation is a key factor in determining the accessibility of the pyranose ring for intermolecular interactions.

Spectroscopic and Crystallographic Validation of Conformational Hypotheses

The conformational preferences hypothesized through theoretical models are experimentally validated using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy for solution-state analysis and single-crystal X-ray diffraction for solid-state analysis. These techniques provide direct evidence of the pyranose ring conformation and the orientation of its substituents.

Elucidation of Solution Conformations via High-Resolution 1H and 13C NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectroscopy is a powerful tool for determining the conformation of molecules in solution. For this compound, the pyranose ring is expected to adopt a stable chair conformation, which can be confirmed by analyzing the proton-proton coupling constants (³J(H,H)).

In related compounds like methyl tetra-O-acetyl-β-D-glucopyranuronate, a large diaxial coupling constant (typically 7-9 Hz) between H-1 and H-2 is indicative of a β-anomeric configuration with both protons in axial positions, confirming a ⁴C₁ chair conformation. orgsyn.org The chemical shifts of the ring protons are sensitive to the orientation of the nearby acetyl groups. For instance, the deshielding of specific protons can indicate their proximity to the electron-withdrawing carbonyl group of an acetyl substituent.

The ¹³C NMR chemical shifts provide complementary information about the carbon skeleton. The positions of the signals for the acetyl carbonyl carbons (typically around 169-170 ppm) and methyl carbons (around 20-21 ppm) confirm the presence and electronic environment of these groups. orgsyn.orgrsc.org

Table 1: Representative NMR Data for Related Acetylated Glucuronate Structures

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |

|---|---|---|---|

| H-1 | 5.78 (d, J = 7.8 Hz) | 91.4 | orgsyn.org |

| Ring Protons | 3.8 - 5.4 | 68 - 74 | orgsyn.orgrsc.org |

| Methoxy (OCH₃) | ~3.7 | ~53.0 | orgsyn.org |

| Acetyl (CH₃) | ~2.0 - 2.1 | ~20.5 | orgsyn.orgrsc.org |

| Carbonyl (C=O) | - | 166 - 170 | orgsyn.org |

Note: Data are derived from methyl tetra-O-acetyl-β-D-glucopyranuronate and serve as a representative example.

Solid-State Conformational Analysis by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides the most definitive picture of the molecular conformation in the solid state, offering precise atomic coordinates and torsional angles. mdpi.com While a crystal structure for this compound is not publicly available, analysis of closely related structures, such as methyl tetra-O-acetyl-α-D-glucopyranuronate, reveals key conformational features that can be extrapolated.

In the crystal structure of methyl tetra-O-acetyl-α-D-glucopyranuronate, the glucopyranose ring adopts a standard ⁴C₁ chair conformation. ucc.ie The acetyl groups at various positions show consistent conformational preferences, with the plane of the ester group oriented to minimize steric interactions with the sugar ring. ucc.ie The precise bond lengths, bond angles, and torsion angles obtained from diffraction data confirm the planarity of the ester groups and their preferred rotational states.

Studies on other acetylated monosaccharides, like methyl α-D-mannopyranosyl-(1→3)-2-O-acetyl-β-D-mannopyranoside monohydrate, further corroborate that O-acetylation dictates specific conformational properties, including the elongation of the adjacent C-O bond and a preferred geometry of the O-acetyl side chain. nih.gov

Table 2: Illustrative Crystallographic Parameters from an Analogous Compound (Methyl tetra-O-acetyl-α-D-glucopyranuronate)

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Ring Conformation | ⁴C₁ (Chair) |

Note: Data are for methyl tetra-O-acetyl-α-D-glucopyranuronate and are presented for illustrative purposes. ucc.ie

Synthetic Applications and Reactivity of Methyl 3,4 Di O Acetyl D Glucuronal

Methyl 3,4-Di-O-Acetyl-D-Glucuronal as a Glycosyl Donor

The transformation of this compound into a glycosyl donor is a cornerstone of its utility. By modifying the anomeric center, this compound serves as a precursor to various activated glucopyranuronates ready for coupling with glycosyl acceptors.

The conversion of glucuronic acid derivatives into effective glycosyl donors often involves the introduction of a leaving group at the anomeric position (C-1). Common strategies involve creating glycosyl halides, trichloroacetimidates, or thioglycosides. For instance, the 3,4-di-O-acetyl-α-D-galacturonate trichloroacetimidate (B1259523), a structurally related donor, has been used in glycosylation reactions. nih.gov This trichloroacetimidate donor, when promoted by trimethylsilyl (B98337) trifluoromethanesulfonate, provides high yields of α-linked disaccharides. nih.gov

Another important class of donors are thioglycosides. Thioethyl donors of galacturonic acid have been prepared and used in glycosylation reactions promoted by dimethyl(methylthio)sulfonium (B1224233) triflate (DMTST), affording disaccharides in high yields. nih.gov The choice of protecting groups and the anomeric activating group is crucial for controlling the stereoselectivity of the glycosylation, with different donors providing either α or β linkages. nih.gov For example, conformationally constrained uronate donors tend to favor the formation of α-linkages. nih.gov

The synthesis of these donors often starts from a precursor like D-glucuronolactone, which can be converted to an intermediate pyranouronate and then acetylated to form compounds such as methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate. orgsyn.orgucc.ie This fully acetylated compound can then be used as a glycosyl donor itself in the presence of a suitable promoter. nih.gov

Sulfonium-mediated glycosylation is a powerful method for forming glycosidic bonds, particularly with thioglycoside donors. Promoters such as dimethyl(methylthio)sulfonium triflate (DMTST) are commonly used to activate the thio-leaving group. nih.govresearchgate.net

The reactivity of glucuronic acid thioglycoside donors in these reactions is well-documented. For example, the glycosylation of methyl 4-O-acetyl-2,6-di-O-benzyl-β-D-galactopyranoside with a thioethyl galacturonate donor using DMTST as a promoter resulted in the corresponding disaccharide in 87% yield. nih.gov Interestingly, this reaction was performed without an acid acceptor to prevent the formation of orthoester byproducts. nih.gov

Research on methyl (ethyl 2-O-acyl-3,4-di-O-benzyl-1-thio-β-D-glucopyranosid)uronates further highlights the effectiveness of this approach. researchgate.net These donors, featuring activating benzyl (B1604629) groups at the O-3 and O-4 positions, overcome the typically low reactivity of fully acylated glucuronic acid donors. researchgate.net When promoted by DMTST, they react with unreactive carbohydrate alcohols to produce β-linked glucuronide disaccharides in fair to good yields, with the O-2 acyl group participating to ensure the desired stereoselectivity. researchgate.net The choice of the acyl group at O-2 influences the reaction outcome, with the benzoyl group generally providing the highest yields. researchgate.net

Table 1: Examples of Sulfonium-Mediated Glycosylation with Uronic Acid Donors

| Donor | Acceptor | Promoter | Product | Yield (%) | Stereoselectivity | Reference |

|---|---|---|---|---|---|---|

| Thioethyl galacturonate | Methyl 4-O-acetyl-2,6-di-O-benzyl-β-D-galactopyranoside | DMTST | Disaccharide | 87 | Not specified | nih.gov |

Strategic Derivatization and Functionalization

Beyond its role as a glycosyl donor, this compound is a platform for synthesizing a variety of specialized carbohydrate derivatives through strategic functionalization.

This compound is a key intermediate that can be readily converted into a range of other useful glucuronic acid building blocks. researchgate.net By manipulating the protecting groups and the anomeric center, it can be transformed into various glycosyl donors, such as the previously mentioned trichloroacetimidates and thioglycosides. researchgate.netnih.gov Furthermore, selective deprotection of one of the acetyl groups would yield a glycosyl acceptor, enabling the synthesis of complex oligosaccharides where the glucuronic acid unit is extended at a specific position. The development of optimized procedures for introducing different protecting groups, like silyl (B83357) and benzyl ethers, enhances its versatility as a synthetic intermediate. researchgate.net

The synthesis of C-glycosyl phosphonates, which are hydrolytically stable mimics of biologically important glycosyl phosphates, can be envisioned starting from glucuronal-derived intermediates. nih.govresearchgate.net A general strategy involves the conversion of a protected sugar into a lactone (an intramolecular ester). nih.gov This lactone can then be coupled with a phosphonate (B1237965) reagent, such as the lithium salt of dimethyl methylphosphonate, to install the C-P bond at the anomeric center. nih.gov This reaction typically affords a β-anomeric ketol phosphonate derivative. nih.gov Subsequent chemical steps, such as dehydration and deprotection, would lead to the final C-glycosyl phosphonate. nih.gov While this specific pathway has been detailed for other sugars like arabinose, the principles are applicable to derivatives of glucuronic acid. nih.gov

A notable application of glucuronal-derived intermediates is in the synthesis of C-glycosyl-bis-1,2,3-triazoles, which are of interest in medicinal chemistry. researchgate.netnih.gov The synthesis starts from a related precursor, 3,4,6-tri-O-acetyl-D-glucal. nih.gov The glucal is first converted into a C-glycoside which is then manipulated to introduce a primary mesylate group. This mesylate is subsequently converted into an azide (B81097), often using a microwave-assisted method to achieve good yields. researchgate.netnih.gov

This sugar azide is a key component for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and widely used "click chemistry" reaction. researchgate.netorganic-chemistry.org The azide is treated with various terminal alkynes in the presence of a copper(I) catalyst, such as copper(I) iodide (CuI), to construct the 1,2,3-triazole ring. researchgate.netnih.gov This method allows for the synthesis of a diverse library of bis-triazole derivatives in high yields and with short reaction times. nih.gov

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| D-Glucuronolactone |

| 3,4-di-O-acetyl-α-D-galacturonate trichloroacetimidate |

| Trimethylsilyl trifluoromethanesulfonate |

| Dimethyl(methylthio)sulfonium triflate (DMTST) |

| Methyl 4-O-acetyl-2,6-di-O-benzyl-β-D-galactopyranoside |

| Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate |

| Methyl (ethyl 2-O-acyl-3,4-di-O-benzyl-1-thio-β-D-glucopyranosid)uronate |

| Silyl ethers |

| Benzyl ethers |

| Dimethyl methylphosphonate |

| 3,4,6-tri-O-acetyl-D-glucal |

| Copper(I) iodide (CuI) |

Stereochemical Control in Glycosylation Reactions

The stereochemical outcome of glycosylation reactions involving glycal derivatives like this compound is a critical aspect of oligosaccharide synthesis. The ability to control the formation of the anomeric linkage, whether α or β, is paramount for the synthesis of biologically active molecules.

Achievement of Anomeric Selectivity in Glycoside Formation

The stereoselective formation of glycosidic bonds is influenced by a multitude of factors, including the nature of the protecting groups, the solvent, the reaction temperature, and the specific promoters used. mdpi.com In the context of D-glucuronic acid glycals, these intermediates can be effectively converted into various glycosylating agents. lookchem.com The stereoselectivity of these reactions is largely governed by the stability and conformation of the intermediate oxocarbenium ion. academie-sciences.fr

Protecting groups play a profound role in directing the stereochemical outcome. mdpi.com For instance, a participating protecting group at the C-2 position typically leads to the formation of 1,2-trans-glycosides. Conversely, non-participating ether-type protecting groups are often employed for the synthesis of 1,2-cis-glycosides, although this can sometimes result in mixtures of anomers. mdpi.com The choice of protecting groups on the glycal donor can significantly alter the electronic properties and conformational preferences of the molecule, thereby influencing the facial selectivity of the glycosylation. nih.gov

Specific catalytic systems have been developed to achieve high anomeric selectivity. For example, the use of a Cu(I) catalyst in a Michael-type conjugate addition with 2-nitroglucals has been shown to produce β-selective glycosides with high fidelity. acs.org In other systems, the combination of CuBr·SMe₂ and Cs₂CO₃ can lead to complete α-selectivity. acs.org The interplay between the glycosyl donor, the acceptor, and the activation system is crucial for controlling the anomeric configuration of the final product. mdpi.comnih.gov The ultimate stereoselectivity arises from a complex combination of steric hindrance, the anomeric effect, and potential participation from neighboring groups. nih.gov

Impact of Glycal Conformation on Reaction Stereoselectivity

The conformation of the glycal ring itself is a key determinant of stereoselectivity during glycosylation. academie-sciences.fr D-glucal derivatives, including this compound, typically exist in equilibrium between two half-chair conformations, often designated as 4H5 and 5H4. academie-sciences.fr The steric and electronic properties of substituents, particularly the protecting group at the O-4 position, strongly influence which conformation is favored. lookchem.com

This conformational preference has a direct impact on the stereochemical course of subsequent reactions. lookchem.com It has been observed that glycals which preferentially adopt the inverted 5H4 conformation exhibit greater diastereofacial selectivity. academie-sciences.fr In the 5H4 form, the approach of an electrophile or nucleophile from the top (β) face is significantly more hindered by two axial substituents compared to the attack from the bottom (α) face. This increased steric hindrance on one face leads to a higher preference for the formation of the α-anomer. academie-sciences.fr In contrast, for glycals existing primarily in the 4H5 conformation, the difference in steric accessibility between the two faces is less pronounced, often resulting in lower stereoselectivity. academie-sciences.fr

The following table summarizes the influence of glycal conformation on the stereoselectivity of addition reactions.

| Predominant Conformation | Steric Hindrance on β-face | Observed Diastereofacial Selectivity | Favored Product |

| 5H4 (Inverted) | High (two axial substituents) | More pronounced | α-anomer |

| 4H5 | Lower | Less pronounced | Mixture of anomers |

Epimerization and Structural Isomerization

Beyond its direct use in glycosylation, this compound serves as a key precursor for the synthesis of other important carbohydrate building blocks through structural rearrangement.

Base-Catalyzed Epimerization for Access to L-Iduronic Acid Glycals

A key strategy for accessing these rare L-ido derivatives is the base-catalyzed epimerization of the more common D-gluco configured precursors. lookchem.com This process involves a selective inversion of the stereochemistry at the C-5 position of the D-glucuronic acid glycal. lookchem.com This transformation provides an efficient pathway to the corresponding L-iduronic acid glycals, which can then be converted into suitable glycosylating agents for the synthesis of complex GAG oligosaccharides. lookchem.com However, it has been noted that epoxide intermediates derived from the resulting L-iduronic acid glycals can be less stable than their D-glucuronic acid counterparts, which may lead to lower yields or the formation of anomeric mixtures in subsequent glycosylation steps. lookchem.com

Applications in Complex Glycoside and Oligosaccharide Synthesis

Utilization in Oligosaccharide Construction

The construction of oligosaccharides, which are complex carbohydrates composed of multiple monosaccharide units, requires precise control over the formation of glycosidic bonds. METHYL 3,4-DI-O-ACETYL-D-GLUCURONAL, as a derivative of glucuronic acid, is particularly useful in creating specific linkages found in many biologically active oligosaccharides.

Glycosaminoglycans (GAGs) are long, linear polysaccharides that are major components of the extracellular matrix and play crucial roles in various biological processes. mdpi.com The synthesis of structurally defined GAG oligosaccharides is essential for studying their biological functions. mdpi.com Protected glucuronic acid building blocks are fundamental to the assembly of the repeating disaccharide units that characterize GAGs such as heparin, heparan sulfate (B86663), chondroitin (B13769445) sulfate, and hyaluronic acid. mdpi.com The strategic use of derivatives of D-glucuronal allows for the formation of the specific glycosidic linkages necessary to construct these complex oligosaccharides. mdpi.com

The versatility of this compound extends to the synthesis of both branched and linear oligosaccharide fragments. These fragments are often components of larger, more complex glycans with diverse biological activities. The ability to selectively introduce this glucuronic acid derivative allows for the construction of intricate carbohydrate structures.

For example, the synthesis of complex oligosaccharides like those found in plant-derived saponins, such as Soyasaponin beta g, and the immunostimulatory QS-21Aapi trisaccharide, often involves the use of specialized building blocks. While the direct use of this compound in the synthesis of these specific examples is not explicitly detailed in the provided information, the construction of such branched and linear structures relies on the availability of a diverse toolbox of monosaccharide derivatives. rsc.org The synthesis of 1,4-linked galactan oligosaccharides, for instance, highlights the methods used to create specific linkages in both linear and branched forms. rsc.org

Contributions to Glycopeptide Synthesis Methodologies

Glycopeptides, which are peptides or proteins with attached carbohydrate chains (glycans), are vital for a wide range of biological functions. The chemical synthesis of glycopeptides is a powerful tool for investigating their structure-activity relationships. nih.gov A common strategy in glycopeptide synthesis is the "building block approach," where a glycosylated amino acid is first synthesized and then incorporated into a peptide chain using solid-phase peptide synthesis (SPPS). nih.gov

The synthesis of these glycosylated amino acid building blocks often requires the use of protected sugar donors. While the provided information does not directly link this compound to a specific glycopeptide synthesis, the methodologies described for creating O-glycosylated peptides rely on the availability of a variety of protected carbohydrate derivatives to construct the desired glycan structures. nih.gov

Application in Total Synthesis of Bioactive Natural Products

The total synthesis of complex, biologically active natural products is a significant challenge in organic chemistry. Many natural products contain carbohydrate moieties that are essential for their biological activity.

One such example is Herbicidin B, a natural product with herbicidal activity. The total synthesis of Herbicidin B and related compounds often requires the stereoselective formation of multiple glycosidic bonds. While the direct involvement of this compound in the synthesis of Herbicidin B is not specified in the available information, the construction of such intricate molecules relies on the use of a wide array of protected sugar building blocks to achieve the desired stereochemistry and connectivity of the carbohydrate portions of the molecule.

Future Research Directions and Emerging Applications

Predictive Computational Modeling for Novel Glucuronal Reactions

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of carbohydrate molecules, including glucuronal derivatives. For METHYL 3,4-DI-O-ACETYL-D-GLUCURONAL, theoretical studies have provided significant insights into its conformational preferences, which are crucial for designing stereoselective reactions.

Detailed research has employed methods like Density Functional Theory (DFT) at the B3LYP level and single-point calculations at the MP2 level to investigate the compound's geometry. These studies focus on the conformational equilibrium between the ⁴H₅ and ⁵H₄ half-chair forms. This equilibrium is determined by a delicate balance between the vinylogous anomeric effect and quasi 1,3-diaxial interactions. The calculations revealed that for this compound, the equilibrium is shifted towards the ⁵H₄ conformation.

Broader computational models are also being developed to predict the outcomes of glucuronidation, a key metabolic reaction. researchgate.net These models use quantum mechanical simulations combined with machine learning to accurately identify the specific atoms on a molecule that are most likely to be modified by enzymes (sites of metabolism, or SOMs). researchgate.net By predicting a molecule's SOMs, researchers can infer the structures of its metabolites or identify where a molecule could be redesigned for different biological activity. researchgate.net

Computational Analysis of this compound Conformation

| Computational Method | Focus of Study | Key Finding | Reference |

|---|---|---|---|

| DFT (B3LYP level) | Geometry Optimization | Determined the most stable optimized geometries for conformational analysis. | |

| MP2 | Single Point Energy Calculations | Calculated the energy parameters for the ⁴H₅ and ⁵H₄ conformations. | |

| Conformational Analysis | Equilibrium between ⁴H₅ and ⁵H₄ half-chair forms | The conformational equilibrium is shifted towards the ⁵H₄ form. |

Development of Unprecedented Reaction Pathways and Methodologies

The synthesis of complex carbohydrates and their conjugates often requires intricate, multi-step procedures. A significant area of research is the development of more efficient and novel reaction pathways using glucuronal building blocks like this compound.

One innovative approach involves an iterative, linear glycosylation strategy using thioxyloside building blocks for the synthesis of glucuronoxylan fragments. dtu.dk This methodology allows for the controlled, step-wise construction of oligosaccharides. Another critical aspect of synthetic methodology is the management of protecting groups. For instance, the chemical synthesis of bilirubin (B190676) glucuronide conjugates highlights the challenge of finding suitable protecting groups for the hydroxyl positions on glucuronic acid to achieve the desired product. nih.gov The development of new protecting group strategies is essential for advancing the synthesis of complex glucuronides. nih.gov

Furthermore, enabling technologies are being explored to accelerate these syntheses. Microwave-assisted synthesis, for example, has been successfully used to produce D-glucuronic acid derivatives using cost-effective solid acid catalysts, significantly reducing reaction times. scilit.com

Engineering of Biologically Active Glycoconjugates and Glycomimetics

Glycoconjugates—molecules where carbohydrates are linked to proteins or lipids—are vital for numerous biological processes, including cell signaling, adhesion, and immune responses. nih.gov this compound serves as a key precursor in the laboratory synthesis of these important molecules. Both chemical and enzymatic methods are employed to produce homogeneous glycans and glycoproteins, which are essential tools for research in glycobiology. nih.gov

A major challenge in the therapeutic use of natural glycoconjugates is their susceptibility to degradation by enzymes in the body. To overcome this, researchers are engineering "glycomimetics," which are molecules that mimic the structure and function of natural carbohydrates but possess enhanced stability. A prominent strategy is the replacement of the labile O-glycosidic bond with a stable carbon-carbon (C-C) bond, creating C-glycosides. researchgate.netelsevierpure.com These "pseudo-glycans" are resistant to glycoside hydrolases and can function as durable molecular tools to study biological processes. elsevierpure.com For example, this approach has been used to create C-glycoside analogues of ganglioside GM3, a molecule involved in cell regulation. elsevierpure.com The synthesis of such stable carbohydrate mimics represents a significant step toward developing novel therapeutics. researchgate.net

Green Chemistry Principles in Glucuronal Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of glucuronic acid and its derivatives to create more sustainable and environmentally friendly processes. This involves a shift away from traditional chemical methods towards biocatalysis, the use of renewable resources, and energy-efficient technologies. researchgate.netnih.gov

Recent advancements include the development of bio-based catalysts and novel reaction conditions:

Microwave-Assisted Catalysis : The use of microwave irradiation with low-cost, biochar-supported copper catalysts enables the rapid oxidation of glucose to produce glucuronic acid with a yield of up to 39.0% in just 20 minutes. rsc.org This method drastically reduces the energy consumption and time required compared to conventional heating.

Biomass Conversion : Researchers have developed a one-step strategy to convert cellulose (B213188) from corncob residue directly into glucuronic acid with a 60.3% yield. researchgate.net This process utilizes the cooperation of a gold-ceria (Au/CeO2) catalyst and maleic acid, demonstrating an effective valorization of agricultural waste into a high-value chemical. researchgate.net

Biocatalysis : The production of D-glucuronic acid through biocatalysis, using methods like single-enzyme catalysis, multi-enzyme cascades, and whole-cell catalysis, is a promising and efficient alternative to chemical synthesis. nih.gov These biological methods operate under mild conditions and are highly selective, minimizing waste and environmental impact. researchgate.net

Comparison of Synthesis Methods for Glucuronic Acid Derivatives

| Method | Catalyst/Reagent | Key Advantage | Reference |

|---|---|---|---|

| Traditional Chemical Synthesis | Varies (often requires harsh conditions) | Established procedures | nih.gov |

| Microwave-Assisted Oxidation | Cu-biochar | Rapid reaction (20 min), high yield (39%) | rsc.org |

| Chemocatalytic Biomass Conversion | Au/CeO2 and Maleic Acid | Direct conversion from cellulose, high yield (60.3%) | researchgate.net |

| Biocatalysis / Enzymatic Synthesis | Enzymes, Whole Cells | Environmentally friendly, high efficiency and selectivity | researchgate.netnih.gov |

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthetic route for Methyl 3,4-Di-O-acetyl-D-glucuronal?

- Methodological Answer : Begin with a literature review to identify established protecting group strategies for glucuronic acid derivatives. For example, acetylation at specific hydroxyl groups (e.g., 3,4-positions) can stabilize reactive intermediates during synthesis. Use evidence from analogous compounds, such as 2,3,4-Tri-O-benzoyl-α-D-glucuronic acid derivatives, to infer reaction conditions (e.g., anhydrous solvents, catalysts like DMAP) . Prioritize regioselectivity by referencing studies on steric and electronic effects of acyl groups . Validate each synthetic step using TLC and HPLC to monitor progress .

Q. How can this compound be characterized using spectroscopic techniques?

- Methodological Answer : Employ a combination of H/C NMR to confirm acetylation patterns and anomeric configuration. Compare chemical shifts with databases for glucuronic acid derivatives (e.g., methyl glucuronate analogs) . Mass spectrometry (ESI-MS or MALDI-TOF) can verify molecular weight and purity. Infrared (IR) spectroscopy assists in identifying acetyl carbonyl stretches (~1740 cm) and hydroxyl absence due to protection .

Q. What foundational steps are required to validate the purity of this compound?

- Methodological Answer : Use chromatographic methods (HPLC, GC) with standards for comparison. Perform elemental analysis (C, H, O) to confirm stoichiometry. Differential Scanning Calorimetry (DSC) can assess crystallinity and thermal stability, while X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?

- Methodological Answer : Conduct controlled studies under varying conditions (pH, temperature, solvent systems) to isolate factors influencing discrepancies. For example, solubility differences may arise from residual moisture or polymorphic forms. Cross-reference data with structurally similar compounds, such as methyl glucuronate derivatives, to identify trends . Apply multivariate analysis to decouple confounding variables .

Q. What experimental strategies optimize stereochemical outcomes in glycosylation reactions using this compound as a donor?

- Methodological Answer : Explore leaving group effects (e.g., trichloroacetimidate vs. thioglycosides) and promoter systems (e.g., TMSOTf, NIS/TfOH) to control anomeric reactivity. Use kinetic vs. thermodynamic conditions to favor α- or β-linkages. Monitor stereoselectivity via H NMR coupling constants () and compare with glycan synthesis protocols for benzoylated glucuronic acid analogs .

Q. How can researchers design studies to investigate the biological interactions of this compound in glycan-mediated processes?

- Methodological Answer : Develop glycan microarrays or SPR-based assays to screen for carbohydrate-protein binding. Synthesize oligosaccharides using the compound as a building block and evaluate interactions with lectins or immune receptors. Reference methodologies from glucuronic acid-containing glycan studies, such as those probing microbial adhesion or inflammation pathways .

Q. What methodologies are suitable for assessing the environmental fate of this compound in ecological risk assessments?

- Methodological Answer : Perform hydrolysis studies under simulated environmental conditions (aqueous buffers, UV exposure) to track degradation products via LC-MS. Use OECD guidelines for biodegradability testing (e.g., 301F) and model partitioning coefficients (log ) to predict bioaccumulation potential. Cross-validate results with ecotoxicological assays on model organisms (e.g., Daphnia magna) .

Methodological Framework Integration

- Theoretical Alignment : Link synthesis and application studies to glycobiology theories, such as the role of glucuronic acid in detoxification or extracellular matrix interactions .

- Data Contradiction Analysis : Apply evidence-based inquiry principles to reconcile conflicting data by revisiting experimental conditions, analytical calibration, and statistical rigor .

- Advanced Instrumentation : Utilize hyphenated techniques (e.g., LC-MS/MS, 2D NMR) for structural elucidation and high-throughput screening platforms for functional studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.